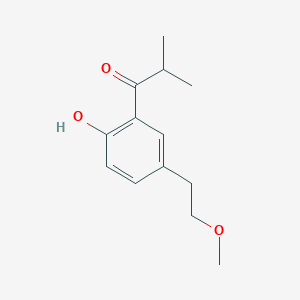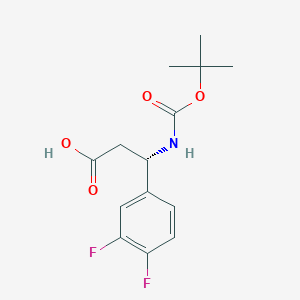
3-(4-Methylcyclohexyl)azetidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methylcyclohexyl)azetidin-3-ol is a chemical compound with the molecular formula C10H19NO and a molecular weight of 169.26 g/mol It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles
Méthodes De Préparation
The synthesis of 3-(4-Methylcyclohexyl)azetidin-3-ol typically involves the following steps:
Synthetic Routes: The preparation of this compound can be achieved through the reaction of 4-methylcyclohexanone with azetidine in the presence of a reducing agent.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
3-(4-Methylcyclohexyl)azetidin-3-ol undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the azetidine ring can be opened or modified using reagents such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions include various derivatives of azetidines, such as substituted azetidines, alcohols, ketones, and amines.
Applications De Recherche Scientifique
3-(4-Methylcyclohexyl)azetidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: In biological research, it serves as a precursor for the synthesis of bioactive compounds and potential pharmaceuticals.
Medicine: This compound is investigated for its potential therapeutic properties, including its role as an intermediate in drug development.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(4-Methylcyclohexyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors in biological systems, leading to modulation of their activity.
Pathways Involved: The compound can influence various biochemical pathways, including those related to signal transduction, metabolism, and cellular regulation.
Comparaison Avec Des Composés Similaires
3-(4-Methylcyclohexyl)azetidin-3-ol can be compared with other similar compounds:
Similar Compounds: Other azetidines, such as 3-ethylazetidine and 3-phenylazetidine, share structural similarities but differ in their substituents.
Uniqueness: The presence of the 4-methylcyclohexyl group in this compound imparts unique chemical and physical properties, making it distinct from other azetidines.
Propriétés
Formule moléculaire |
C10H19NO |
|---|---|
Poids moléculaire |
169.26 g/mol |
Nom IUPAC |
3-(4-methylcyclohexyl)azetidin-3-ol |
InChI |
InChI=1S/C10H19NO/c1-8-2-4-9(5-3-8)10(12)6-11-7-10/h8-9,11-12H,2-7H2,1H3 |
Clé InChI |
VTVCGILSVXKTNB-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CC1)C2(CNC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-Methoxy-2a,3,4,8b-tetrahydronaphtho[1,2-b]azet-2(1h)-one](/img/structure/B15325953.png)






![1-methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-1,2,3-triazole](/img/structure/B15325986.png)


